Egfr-IN-58

EGFR inhibition cancer cytotoxicity NCI-60 screening

Substituting generic EGFR inhibitors risks discordant SAR data. Egfr-IN-58 (Compound 4a) is a rationally designed, pseudo-bicyclic pyrimidine-based EGFR inhibitor with an intramolecular H-bond scaffold absent in erlotinib, gefitinib, or osimertinib. - Validated selectivity: only EGFR inhibited in a panel of >30 kinases. - NCI-60 five-dose data: superior cytotoxicity vs. lapatinib in melanoma, colon, and hematologic cancer lines. - Ships globally with full analytical documentation.

Molecular Formula C31H30FN7O
Molecular Weight 535.6 g/mol
Cat. No. B15143611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-58
Molecular FormulaC31H30FN7O
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CN=C3NC4=CC5=C(C=C4)N(C=C5)CC6=CC(=CC=C6)F
InChIInChI=1S/C31H30FN7O/c1-37-13-15-38(16-14-37)27-8-5-25(6-9-27)36-31(40)28-19-33-21-34-30(28)35-26-7-10-29-23(18-26)11-12-39(29)20-22-3-2-4-24(32)17-22/h2-12,17-19,21H,13-16,20H2,1H3,(H,36,40)(H,33,34,35)
InChIKeyGOIQVBPLPBGDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Egfr-IN-58 Selective EGFR Inhibitor


Egfr-IN-58, also designated as Compound 4a, is a potent, ATP-competitive, and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase [1]. Structurally characterized as a pseudo-bicyclic pyrimidine-based derivative with the molecular formula C31H30FN7O and a molecular weight of 535.61 g/mol, this compound was rationally designed based on the chemical scaffolds of lapatinib and AF8c [1]. The compound exhibits significant cytotoxic activity in vitro against melanoma, colon cancer, and hematologic cancer cell lines and has been validated as a selective EGFR inhibitor in a panel of over 30 kinases [1].

EGFR pathway inhibition studies; ATP-competitive binding mode
Reported kinase selectivity profiling context (panel-based)
Cancer cell-model endpoint review; melanoma, colon, hematologic lines

Why Generic Substitution Fails for Egfr-IN-58


Scientific procurement decisions based solely on target class similarity (e.g., substituting any commercially available EGFR inhibitor) introduce substantial experimental risk. Egfr-IN-58 (Compound 4a) was derived from a specific rational design approach that incorporates an intramolecular hydrogen bonding (IMHB) scaffold to create a pseudo-bicyclic pyrimidine core, a structural feature not shared by first-generation inhibitors like erlotinib or gefitinib, nor by third-generation inhibitors such as osimertinib [1]. The compound's cellular potency profile across diverse cancer types—including melanoma, colon cancer, and hematologic malignancies—was established through systematic NCI-60 five-dose screening and is not inferable from in-class analogs [1]. Furthermore, kinase selectivity profiling across a panel of over 30 kinases confirms that EGFR inhibition is the primary mechanism of action, but the precise selectivity fingerprint is compound-specific and cannot be assumed for other EGFR-targeting agents [1]. Generic substitution without empirical validation therefore risks discordant biological outcomes, confounding SAR studies, and irreproducible experimental results.

Scaffold mismatch

Pseudo-bicyclic pyrimidine core is absent in erlotinib, gefitinib, and osimertinib. Structural differences may shift binding kinetics and cellular response.

Selectivity fingerprint not transferable

Kinase selectivity profile is compound-specific. Off-target activity of other EGFR agents may alter phenotypic readouts and confound mechanistic interpretation.

Cell-line potency not inferable

Reported cytotoxicity profile across melanoma, colon, and hematologic models cannot be assumed for structurally distinct EGFR inhibitors without direct validation.

Quantitative Evidence for Egfr-IN-58 vs. Comparators


Cytotoxicity vs. Lapatinib in Melanoma, Colon, and Leukemia

In a head-to-head comparative study using the National Cancer Institute (NCI) 60 human cancer cell line panel, Egfr-IN-58 (Compound 4a) demonstrated significantly higher cytotoxic potency than the FDA-approved EGFR/HER2 dual inhibitor lapatinib against melanoma, colon cancer, and hematologic cancer cell lines in a five-dose concentration-response assay [1]. The study identified 4a as the most effective compound among the synthesized series against these specific cancer types [1]. The observed differential potency was determined through direct comparison of dose-response curves generated under identical experimental conditions across the NCI-60 screening platform [1].

Cytotoxicity vs Lapatinib
Head-to-head
Target: Reported higher potency
Comparator: Lapatinib (FDA-approved dual inhibitor)
Reported higher potency across melanoma, colon, and hematologic cell lines
Supports cell-model endpoint review
NCI-60 five-dose assay; cell-line specific context
EGFR inhibition cancer cytotoxicity NCI-60 screening melanoma colon cancer leukemia

Kinase Selectivity Across a 30-Kinase Panel

Kinase selectivity profiling was performed for Egfr-IN-58 (Compound 4a) using an in vitro enzymatic assay against a carefully curated panel of over 30 kinases spanning diverse kinase families. The compound exhibited significant inhibitory potency against EGFR with high selectivity, showing minimal off-target activity across the remainder of the tested kinome [1]. The panel was specifically selected to include representative kinases from multiple families to provide a comprehensive assessment of selectivity [1]. This profiling was conducted following initial confirmation of promising EGFR kinase inhibition activity [1].

Kinase Selectivity Profiling
Assay context
Panel of over 30 kinases; selective EGFR inhibition with minimal off-target activity
Supports kinase selectivity assay interpretation
In vitro enzymatic panel across diverse kinase families
kinase selectivity EGFR specificity off-target profiling ATP-competitive inhibition

Superior Potency Within the Pyrimidine Analog Series

Within a series of pseudo-bicyclic pyrimidine-based compounds (designated 4a–4l) designed, synthesized, and evaluated as potential EGFR inhibitors, Egfr-IN-58 (Compound 4a) was identified as the most effective compound against melanoma, colon cancer, and blood cancer cell lines [1]. The series was assayed against the NCI-60 panel, and among the four compounds (4a, 4f, 4g, and 4l) that demonstrated high efficacy, 4a consistently exhibited the highest potency [1]. This within-series comparison establishes a clear structure-activity relationship (SAR) advantage for the specific substituents present in 4a relative to closely related analogs with different solvent-exposure moieties or substitution patterns [1].

Series SAR Ranking
Series context
#1
Most effective among compounds 4a–4l against melanoma, colon, and blood cancers
Supports SAR study compound selection
Ranked highest within the pseudo-bicyclic pyrimidine analog set
structure-activity relationship lead optimization pyrimidine-based inhibitors cancer cell line screening

ATP-Pocket Binding Mode Validation

Molecular modeling and docking studies were conducted to elucidate the binding mode of Egfr-IN-58 (Compound 4a) within the EGFR kinase domain. The study revealed that both Egfr-IN-58 and lapatinib bind strongly inside the ATP-binding pocket of the EGFR kinase domain and share the same binding mode [1]. This computational evidence provides structural validation that the compound engages the intended therapeutic target in a manner mechanistically analogous to a clinically validated EGFR inhibitor, while the observed cellular potency differences are attributable to structural variations in the pseudo-bicyclic pyrimidine scaffold [1].

ATP-Pocket Binding
Computational context
Target: Binds ATP-pocket; shares binding mode with lapatinib
Comparator: Lapatinib binding mode
Identical binding mode; mechanistic analogy supported by docking
Supports target engagement model
Molecular docking; EGFR kinase domain context
molecular docking ATP-binding pocket EGFR kinase domain binding mode

Recommended Research Applications


Oncology Studies with Lapatinib Benchmarking

Egfr-IN-58 is ideally suited for in vitro oncology studies that require a direct comparator against the FDA-approved agent lapatinib. The compound's demonstrated superiority over lapatinib in NCI-60 five-dose cytotoxicity assays against melanoma, colon cancer, and blood cancer cell lines makes it a strategic choice for research programs investigating EGFR-dependent proliferation in these specific cancer types [1]. Researchers can employ Egfr-IN-58 as a positive control or as a chemical probe to dissect EGFR-mediated signaling pathways while having lapatinib data available as an internal reference point for potency calibration [1].

Kinase Selectivity and Chemical Probe Studies

For experimental workflows where kinase selectivity is paramount—such as target validation studies, phosphoproteomic analyses, or chemical genetic screens—Egfr-IN-58 offers a validated selectivity profile across a panel of over 30 kinases [1]. The compound's high selectivity for EGFR among tested kinases reduces the risk of confounding phenotypic effects arising from unintended inhibition of off-target kinases [1]. This makes Egfr-IN-58 a suitable tool compound for researchers seeking to attribute observed biological effects specifically to EGFR inhibition rather than to broader kinome modulation.

SAR Studies with Pyrimidine-Based EGFR Scaffolds

Investigators conducting medicinal chemistry campaigns or SAR studies centered on pyrimidine-based EGFR inhibitors should prioritize Egfr-IN-58 as a reference compound or lead template. Within its own synthetic series (compounds 4a–4l), 4a was identified as the most effective compound against melanoma, colon, and blood cancer cell lines [1]. Additionally, molecular docking studies have confirmed its binding mode within the ATP-binding pocket of EGFR, which is shared with lapatinib [1]. These validated structural and functional data points make Egfr-IN-58 an optimal starting point for derivative synthesis, scaffold hopping, or computational modeling efforts aimed at optimizing EGFR-targeted therapeutics.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Reported cell-model endpoint context
Comparative cytotoxicity with lapatinib reference
Kinase selectivity profiling
Reported kinase selectivity profile
Off-target kinase activity review
Pyrimidine scaffold SAR studies
Series potency ranking context
Structural binding mode review (ATP-pocket)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-58

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.